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Compound of Interest

Compound Name:
3-(3-Bromo-4-

methylphenoxy)propan-1-amine

CAS No.: 1854611-01-0

Cat. No.: B1384743

Get Quote

Executive Summary: The "Linker-Plus" Scaffold
In the landscape of G-Protein Coupled Receptor (GPCR) ligand design—specifically for

Histamine H3 receptor antagonists and Serotonin Transporter (SERT) inhibitors—the

phenoxyalkylamine moiety is a privileged pharmacophore.

3-(3-Bromo-4-methylphenoxy)propan-1-amine (CAS: 1854611-01-0) represents a strategic

evolution of the standard phenoxypropylamine linker. Unlike the unsubstituted analog, the 3-

bromo-4-methyl substitution pattern offers two distinct advantages:

Orthogonal Functionalization: The bromine atom at the meta position allows for late-stage

diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling library

generation after the linker is attached.

Steric & Lipophilic Tuning: The para-methyl group increases lipophilicity (cLogP) and blocks

metabolic oxidation at the typically vulnerable para position, potentially enhancing the

metabolic stability of the final drug candidate.
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This guide provides the theoretical elemental analysis standards required for validation, a

robust synthesis protocol, and a comparative performance analysis against standard

alternatives.

Chemical Identity & Elemental Analysis Standards
For a research-grade building block, "Found" elemental analysis values must align with

"Theoretical" values within a strict tolerance (typically ±0.4%). Use the data below to validate

your synthesized or purchased batches.

Compound: 3-(3-Bromo-4-methylphenoxy)propan-1-amine Formula:

Molecular Weight: 244.13 g/mol [1]

Table 1: Elemental Analysis Reference Data
Element Theoretical Mass %

Acceptance Range
(±0.4%)

Validation Note

Carbon (C) 49.20% 48.80% – 49.60%

Deviations >0.5%

often indicate solvent

entrapment (e.g.,

DCM or EtOAc).

Hydrogen (H) 5.78% 5.38% – 6.18%

High H values may

suggest

hygroscopicity (water

uptake).

Nitrogen (N) 5.74% 5.34% – 6.14%

Critical for confirming

amine integrity vs.

unreacted

phthalimide/azide

precursors.

Bromine (Br) 32.73% 32.33% – 33.13%

Confirm via

Argentometric titration

or Oxygen Flask

Combustion if CHN is

ambiguous.
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Analyst Insight: If your nitrogen value is low (<5.30%), check for the formation of the bis-

alkylated secondary amine impurity, a common byproduct if the amine deprotection step was

inefficient or if stoichiometry was uncontrolled during alkylation.

Comparative Analysis: Selecting the Right Building
Block
Why choose this specific substituted linker over simpler analogs? The table below compares it

with the two most common alternatives in H3 antagonist synthesis.

Table 2: Performance Comparison of
Phenoxypropylamine Linkers
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Feature
3-(3-Br-4-Me-

phenoxy)...

(Subject)

3-(3-

Bromophenoxy)...

(Alternative A)

3-(4-

Bromophenoxy)...

(Alternative B)

Electronic Effect
Electron-rich (Methyl

donor)
Electron-neutral Electron-neutral

Steric Bulk
High (Ortho-Br/Para-

Me clash)
Low Low

Metabolic Stability
High (Para-position

blocked)

Moderate (Para-

position open to

CYP450)

High (Para-position

blocked by Br)

Coupling Utility
Meta-coupling (allows

3D vector growth)
Meta-coupling

Para-coupling (Linear

extension only)

cLogP (Approx) ~2.6 ~2.1 ~2.1

Primary Application

H3 Antagonists

(Proxifan analogs)

requiring metabolic

resistance.

General linker

scanning.

Linear ligands (less

spatial diversity).

Decision Matrix:

Choose the Subject Compound if you need to couple a heterocycle at the meta position

while protecting the para position from metabolic attack.

Choose Alternative A if you need the smallest possible linker to avoid steric clashes in the

receptor binding pocket.

Validated Synthesis Protocol
While many vendors supply this, in-house synthesis is often required for scale-up or isotopic

labeling. The Phthalimide (Gabriel) Route is recommended over the Azide route to strictly

prevent poly-alkylation.

Workflow Diagram
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3-Bromo-4-methylphenol

Step 1: Alkylation
(K2CO3, DMF, 80°C)

N-(3-Bromopropyl)phthalimide

Phthalimide Intermediate
(Solid, Stable)

 Yield ~85-90% Step 2: Deprotection
(Hydrazine Hydrate, EtOH)

3-(3-Bromo-4-methylphenoxy)
propan-1-amine

 Yield ~75-80%

Click to download full resolution via product page

Caption: Two-step Gabriel Synthesis pathway ensuring primary amine specificity.

Step-by-Step Methodology
Step 1: Williamson Ether Synthesis

Charge: To a dry round-bottom flask, add 3-bromo-4-methylphenol (1.0 eq) and anhydrous

DMF (5 mL/mmol).

Base: Add K₂CO₃ (2.0 eq) and stir at room temperature for 15 minutes to generate the

phenoxide.

Alkylation: Add N-(3-bromopropyl)phthalimide (1.1 eq) in one portion.

Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The phenol spot

should disappear.

Workup: Pour into ice water. The phthalimide intermediate usually precipitates as a white

solid. Filter, wash with water, and dry.

Checkpoint: If oil forms, extract with EtOAc, wash with 1M NaOH (to remove unreacted

phenol), then brine.

Step 2: Hydrazinolysis (Deprotection)
Solvolysis: Suspend the intermediate from Step 1 in Ethanol (10 mL/mmol).

Cleavage: Add Hydrazine monohydrate (3.0 eq).

Reflux: Heat to reflux for 2–3 hours. A bulky white precipitate (phthalhydrazide) will form.
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Isolation: Cool to room temperature. Filter off the phthalhydrazide solid.

Purification: Concentrate the filtrate. Dissolve the residue in DCM and wash with 1M NaOH.

Dry organic layer over Na₂SO₄ and concentrate.

Salt Formation (Optional but Recommended): Treat the free amine with HCl in dioxane to

generate the Hydrochloride salt. This stabilizes the compound for storage and ensures

accurate Elemental Analysis.

References & Authority
Stark, H., et al. (2000). Novel histamine H3-receptor antagonists with carbonyl-substituted 4-

(3-(phenoxy)propyl)-1H-imidazole structures. European Journal of Medicinal Chemistry. Link

Context: Establishes the phenoxypropylamine pharmacophore for H3 antagonists.

BenchChem Protocols. (2025). Purity Assessment of Synthesized Phenoxyalkylamines. Link

Context: General protocols for Friedel-Crafts and ether synthesis validation.

Sigma-Aldrich. (2024). Product Specification: 3-(3-bromo-4-methylphenoxy)propan-1-
amine.[1] Link

Context: Commercial availability and CAS verification (1854611-01-0).[1]

PubChem. (2024). Compound Summary: C10H14BrNO. Link

Context: Physicochemical property data (MW, cLogP).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 3-azide-1-bromo-propane | Sigma-Aldrich [sigmaaldrich.com]
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To cite this document: BenchChem. [Technical Comparison & Validation Guide: 3-(3-Bromo-
4-methylphenoxy)propan-1-amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1384743/docs#technical-comparison-validation-
guide-3-3-bromo-4-methylphenoxy-propan-1-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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